molecular formula C17H16ClFN2O2 B2754863 N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 941940-73-4

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No.: B2754863
CAS No.: 941940-73-4
M. Wt: 334.78
InChI Key: ZDIAEIFITLRZMA-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of both chlorophenethyl and fluoro-methylphenyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves the reaction of 4-chlorophenethylamine with 3-fluoro-4-methylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorophenethyl)-N2-(3-fluorophenyl)oxalamide
  • N1-(4-chlorophenethyl)-N2-(4-methylphenyl)oxalamide
  • N1-(4-chlorophenethyl)-N2-(3-chloro-4-methylphenyl)oxalamide

Uniqueness

N1-(4-chlorophenethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to the specific combination of chlorophenethyl and fluoro-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c1-11-2-7-14(10-15(11)19)21-17(23)16(22)20-9-8-12-3-5-13(18)6-4-12/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIAEIFITLRZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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